molecular formula C20H22ClNO2 B1682080 3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol CAS No. 74115-08-5

3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Cat. No. B1682080
CAS RN: 74115-08-5
M. Wt: 343.8 g/mol
InChI Key: HLNOXCRCYMOMLA-UHFFFAOYSA-N
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Description

The compound “3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol” is a benzazepine that bears a 3-methylphenyl substituent at position 1, an allyl substituent at position 3, a chloro substituent at position 6, and two hydroxy substituents at positions 7 and 8 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzazepine ring, which is a seven-membered ring fused to a benzene ring. It also has an allyl group (a propenyl substituent), a chloro substituent, and two hydroxy groups .

Scientific Research Applications

Dopaminergic Activity and Agonism

Studies have demonstrated that certain 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including compounds related to "3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol", act as agonists of central and peripheral dopamine receptors. These compounds have shown preliminary evidence of dopaminergic activity by affecting renal blood flow and showing central dopaminergic activity in rat models (Pfeiffer et al., 1982). Furthermore, modifications at the 6-position of these compounds have been studied to develop agonists with maximum effectiveness and potency at DA-2 receptor subtypes, indicating the nuanced approach taken to enhance specific receptor activities (Ross et al., 1987).

Neuroinhibitory Effects

SK&F 85174, a derivative, demonstrates potent neuroinhibitory effects by inhibiting adrenergic neurotransmission through prejunctional dopamine receptors activation. This activity suggests potential therapeutic applications for various cardiovascular disorders (Blumberg et al., 1985).

Selectivity and Affinity for D1 Dopamine Receptors

The substituted 1-phenyl-3-benzazepines, including those with a 3-allyl group, have been identified as possessing potent and selective affinity for D1 DA receptors. This selectivity is important for developing drugs with targeted dopaminergic activity and minimal side effects (Baindur et al., 1992).

Synthesis and Chemical Kinetics

Research into the synthesis of benzazepine heterocyclic compounds, including those related to "3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol", has been conducted to optimize the productivity of active pharmaceutical ingredients (APIs). This involves modeling the chemical kinetics of complex reaction networks and optimizing process parameters for enhanced yield and productivity, demonstrating the importance of chemical engineering in pharmaceutical manufacturing (Grom et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, and its use should comply with local regulations .

properties

IUPAC Name

9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNOXCRCYMOMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043819
Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

CAS RN

74115-08-5
Record name SKF-83822
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Record name SKF 83822
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74115-08-5
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Record name SKF-83822
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
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3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 3
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 4
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 5
Reactant of Route 5
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Reactant of Route 6
3-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

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